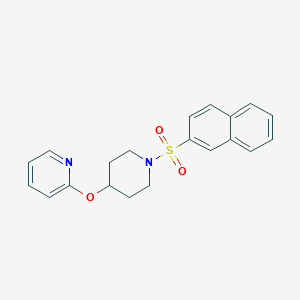

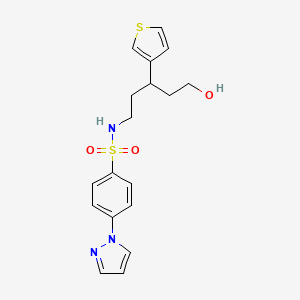

![molecular formula C14H11N3O3S2 B2409211 2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004224-31-0](/img/structure/B2409211.png)

2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps. The first step is the condensation between the aldehyde and urea . This is followed by a reaction with POCl3 under reflux conditions . The final step involves a reaction with morpholine in a mixture of absolute ethanol and absolute isopropanol under reflux .Molecular Structure Analysis

The crystal structure of the title compound was determined and the crystal of the title compound belongs to the tetragonal system, space group P4 (3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives include condensation, chlorination, and reaction with morpholine . These reactions lead to the formation of the desired thieno[2,3-d]pyrimidine derivative.Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives can vary depending on the specific substituents present in the molecule. In general, these compounds have been found to have good microsomal stability and in plasma moderate exposure (AUC and C max), low clearance, a long half-life and high oral bioavailability .科学的研究の応用

- Conclusion : Compound 18 holds promise as a novel anticancer agent, with insights gained from computational techniques guiding future drug design efforts .

Anticancer Activity

PI3 Kinase Inhibition

EZH2 Inhibition

Vitiligo Treatment

作用機序

Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit PI3K, a lipid kinase involved in cancer progression . PI3K phosphorylates the 3’-hydroxy position of the inositol ring as a result of growth factors or G-protein coupled receptors (GPCRs) activation, to give the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), that activates another protein kinase B (AKT) as well as other cellular messengers like 3-phosphoinositide-dependent protein kinase (PDK) .

将来の方向性

Thieno[2,3-d]pyrimidine derivatives have shown promise as potential therapeutic agents, particularly in the field of cancer research . Future research could focus on optimizing these compounds to improve their efficacy and safety profile. Additionally, these compounds could be explored for their potential use in other diseases where the PI3K pathway is implicated .

特性

IUPAC Name |

2-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-22(19,20)11-5-3-2-4-9(11)13(18)17-12-10-6-7-21-14(10)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEYVOYJUWHPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclopropylpropanamide](/img/structure/B2409130.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)

![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2409136.png)

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)

![7-Nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2409141.png)

![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)